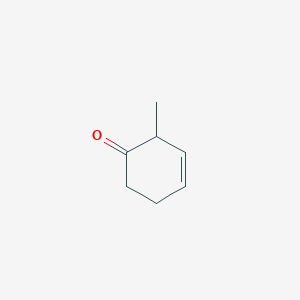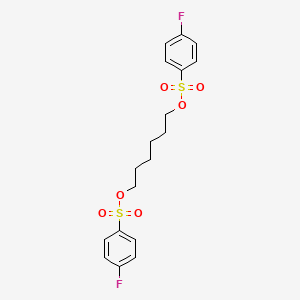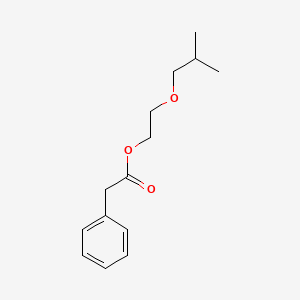
2-(2-Methylpropoxy)ethyl 2-phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylpropoxy)ethyl 2-phenylacetate is an organic compound with the molecular formula C14H20O3. . This compound is characterized by its ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylpropoxy)ethyl 2-phenylacetate typically involves the esterification of phenylacetic acid with 2-(2-methylpropoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid . The general reaction scheme is as follows:
Phenylacetic acid+2-(2-methylpropoxy)ethanolH2SO42-(2-Methylpropoxy)ethyl 2-phenylacetate+H2O
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors and optimizing reaction conditions to maximize yield and minimize by-products. The use of catalysts and solvents that can be easily recycled is also common to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylpropoxy)ethyl 2-phenylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield phenylacetic acid and 2-(2-methylpropoxy)ethanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Phenylacetic acid and 2-(2-methylpropoxy)ethanol.
Oxidation: Corresponding carboxylic acids and alcohols.
Reduction: Alcohols derived from the ester.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylpropoxy)ethyl 2-phenylacetate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Methylpropoxy)ethyl 2-phenylacetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release phenylacetic acid and 2-(2-methylpropoxy)ethanol, which can then interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl phenylacetate: Similar ester structure but with an ethyl group instead of a 2-(2-methylpropoxy)ethyl group.
Methyl phenylacetate: Similar ester structure but with a methyl group instead of a 2-(2-methylpropoxy)ethyl group.
Uniqueness
2-(2-Methylpropoxy)ethyl 2-phenylacetate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. The presence of the 2-(2-methylpropoxy)ethyl group can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
5471-52-3 |
|---|---|
Molekularformel |
C14H20O3 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
2-(2-methylpropoxy)ethyl 2-phenylacetate |
InChI |
InChI=1S/C14H20O3/c1-12(2)11-16-8-9-17-14(15)10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
InChI-Schlüssel |
PWTZLPZAMBTJGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COCCOC(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


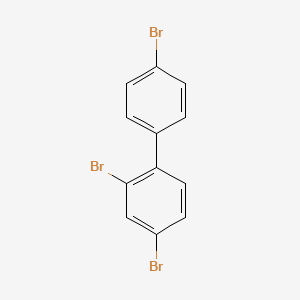
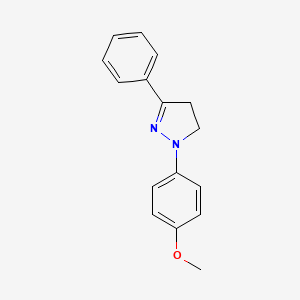


![1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine](/img/structure/B14739145.png)
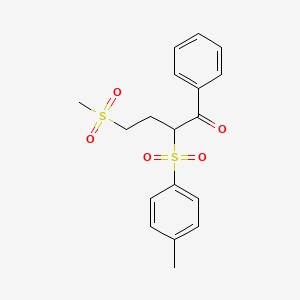


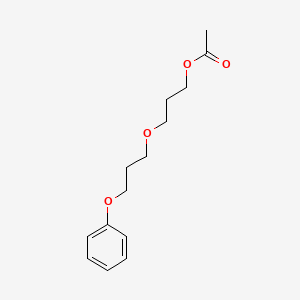
![3-[1-(Dimethylhydrazinylidene)ethyl]aniline](/img/structure/B14739162.png)
![N-ethyl-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14739172.png)

